Cas no 190850-76-1 ((2S,3S)-1,4-Dichlorobutane-diol Sulfate)

(2S,3S)-1,4-Dichlorobutane-diol Sulfate 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxathiolane,4,5-bis(chloromethyl)-, 2,2-dioxide, (4S,5S)-
- (2S,3S)-1,4-Dichlorobutane-diol Sulfate
- 1,4-DICHLOROBUTANE-2S-3S-DIOL SULFATE
- (4S,5S)-4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide
- (4S-trans)-4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide
- AKOS030241180
- 1,3,2-Dioxathiolane, 4,5-bis(chloromethyl)-, 2,2-dioxide, (4S,5S)-
- J-012330
- DTXSID70456217
- 190850-76-1
- (4S,5S)-4,5-bis(chloromethyl)-1,3,2
- E?-dioxathiolane-2,2-dione
-
- インチ: InChI=1S/C4H6Cl2O4S/c5-1-3-4(2-6)10-11(7,8)9-3/h3-4H,1-2H2/t3-,4-/m1/s1
- InChIKey: RIWLWZZVVQCXJG-QWWZWVQMSA-N
- ほほえんだ: ClC[C@H]1OS(=O)(=O)O[C@@H]1CCl
計算された属性
- せいみつぶんしりょう: 219.93600
- どういたいしつりょう: 219.9363852g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 61Ų
じっけんとくせい
- 密度みつど: 1.554
- ふってん: 356.603°C at 760 mmHg
- フラッシュポイント: 169.468°C
- 屈折率: 1.48
- PSA: 60.98000
- LogP: 1.57360
(2S,3S)-1,4-Dichlorobutane-diol Sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D433940-1g |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate |
190850-76-1 | 1g |
$ 1100.00 | 2022-06-05 | ||
TRC | D433940-250mg |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate |
190850-76-1 | 250mg |
$ 374.00 | 2023-09-07 | ||
TRC | D433940-50mg |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate |
190850-76-1 | 50mg |
$ 110.00 | 2023-09-07 | ||
TRC | D433940-100mg |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate |
190850-76-1 | 100mg |
$ 173.00 | 2023-09-07 | ||
TRC | D433940-1000mg |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate |
190850-76-1 | 1g |
$1344.00 | 2023-05-18 | ||
TRC | D433940-500mg |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate |
190850-76-1 | 500mg |
$707.00 | 2023-05-18 |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
(2S,3S)-1,4-Dichlorobutane-diol Sulfateに関する追加情報
Introduction to (2S,3S)-1,4-Dichlorobutane-diol Sulfate and Its Significance in Modern Chemical Research
The compound with the CAS number 190850-76-1 is known as (2S,3S)-1,4-Dichlorobutane-diol Sulfate, a molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfated derivative of 1,4-dichlorobutane-diol represents a unique structural configuration that has been explored for its potential applications in drug development and molecular recognition.
In recent years, the study of chiral compounds has become increasingly important due to their role in biological systems and their potential as therapeutic agents. The stereochemistry of (2S,3S)-1,4-Dichlorobutane-diol Sulfate makes it a particularly interesting subject for researchers seeking to understand the relationship between molecular structure and biological activity. The presence of two stereocenters at the 2 and 3 positions allows for the existence of multiple enantiomers, each with distinct properties and potential functions.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The dichloro and diol functional groups provide reactive sites that can be selectively modified through various chemical reactions, enabling the construction of intricate scaffolds for drug discovery. For instance, researchers have utilized derivatives of this compound to develop novel sulfated polymers that exhibit enhanced biocompatibility and binding affinity towards biological targets.
The sulfation of the diol moiety introduces additional hydrophilic properties to the molecule, making it a promising candidate for applications in biopharmaceuticals. Sulfated compounds are well-known for their ability to interact with biological molecules such as proteins and carbohydrates, which has led to their use in various therapeutic contexts. The specific stereochemistry of (2S,3S)-1,4-Dichlorobutane-diol Sulfate further enhances its potential by providing a precise three-dimensional arrangement that can be optimized for interactions with biological receptors.
Recent studies have highlighted the importance of stereoselective synthesis in pharmaceutical development. The ability to produce enantiomerically pure forms of chiral compounds like (2S,3S)-1,4-Dichlorobutane-diol Sulfate is crucial for ensuring that drugs exhibit the desired therapeutic effects without unintended side reactions. Advances in asymmetric synthesis techniques have made it possible to achieve high levels of enantioselectivity, opening up new possibilities for the design of next-generation therapeutics.
In addition to its role as a synthetic intermediate, (2S,3S)-1,4-Dichlorobutane-diol Sulfate has been investigated for its potential applications in materials science. The sulfated diol structure can be incorporated into hydrogels and other biomaterials to enhance their functional properties. These materials are being explored for use in tissue engineering, drug delivery systems, and biosensors. The unique chemical characteristics of this compound make it an attractive candidate for developing advanced materials with tailored functionalities.
The field of chemical biology continues to evolve rapidly, driven by new discoveries and technological advancements. The study of chiral compounds like (2S,3S)-1,4-Dichlorobutane-diol Sulfate is at the forefront of this progress, offering insights into fundamental biological processes and paving the way for innovative therapeutic strategies. As research continues to uncover new applications for this molecule, its significance in both academic and industrial settings is likely to grow.
The development of novel synthetic methodologies remains a key focus area within organic chemistry. Researchers are continually seeking ways to improve the efficiency and selectivity of reactions involving chiral compounds. The synthesis of derivatives of (2S,3S)-1,4-Dichlorobutane-diol Sulfate, for example, has been optimized through the use of catalytic systems that promote enantioselective transformations. These advances are not only enhancing our ability to produce complex molecules but also expanding our understanding of reaction mechanisms at a molecular level.
The impact of computational chemistry on modern research cannot be overstated. Molecular modeling techniques are being used extensively to predict the properties and behaviors of compounds like (2S,3S)-1,4-Dichlorobutane-diol Sulfate. By simulating interactions between molecules at an atomic level, researchers can gain valuable insights into how these compounds function within biological systems. This computational approach complements experimental studies by providing a powerful tool for hypothesis generation and validation.
In conclusion, (2S,3S)-1,4-Dichlorobutane-diol Sulfate represents a fascinating molecule with diverse applications in chemical biology and pharmaceutical research. Its unique stereochemistry and functional groups make it a valuable tool for synthetic chemists seeking to develop novel therapeutics and materials. As our understanding of chiral compounds continues to grow,so too does their potential to revolutionize medicine and biotechnology.
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